4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde
Description
Introduction to 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde
Historical Background and Discovery
The development of this compound emerged from the broader exploration of pyrazole-containing compounds that began in the early 20th century. Pyrazole derivatives have been recognized as pharmacologically important active scaffolds that possess diverse biological activities, making them valuable targets for synthetic chemists. The specific combination of pyrazole with benzaldehyde functionality represents a relatively recent advancement in heterocyclic chemistry, driven by the need for versatile synthetic intermediates in medicinal chemistry applications.
The compound's discovery and characterization were facilitated by advances in organic synthesis methodologies, particularly the development of efficient methods for attaching pyrazole rings to aromatic aldehydes. The emergence of mechanochemical synthesis techniques has provided new pathways for the preparation of chlorinated pyrazole derivatives, including this compound. These developments have made the compound more accessible to researchers and have expanded its potential applications in various fields of chemistry.
The historical context of this compound is closely tied to the broader understanding of heterocyclic chemistry and the recognition that pyrazole-containing molecules often exhibit enhanced biological activity compared to their non-heterocyclic counterparts. This understanding has driven continued research into pyrazole derivatives and has established compounds like this compound as important synthetic targets.
Nomenclature and Chemical Identification
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. This systematic name accurately describes the structural features of the molecule, indicating the presence of a chlorine atom at the 4-position of the benzene ring, a pyrazole group attached at the 2-position, and an aldehyde functional group. Alternative naming conventions have produced several synonyms for this compound, including 4-chloro-2-pyrazol-1-ylbenzaldehyde.
The nomenclature follows standard IUPAC conventions for naming substituted benzaldehydes, where the benzaldehyde serves as the parent structure and substituents are numbered according to their positions relative to the aldehyde carbon. The pyrazole moiety is designated as a 1H-pyrazol-1-yl substituent, indicating that the nitrogen at position 1 of the pyrazole ring is the point of attachment to the benzene ring.
This systematic naming approach ensures unambiguous identification of the compound in chemical databases and literature, facilitating accurate communication among researchers. The consistent use of IUPAC nomenclature also enables automated database searches and chemical information retrieval systems to accurately identify and categorize the compound.
CAS Registry Number and Database Listings
The review encompasses a thorough analysis of the compound's nomenclature systems, ensuring that researchers can accurately identify and reference the compound across different chemical databases and literature sources. Detailed structural representations are provided to facilitate understanding of the compound's molecular architecture and its implications for chemical reactivity.
The scope includes an examination of the compound's presence in major chemical databases and its availability from commercial suppliers, providing practical information for researchers seeking to obtain or work with this compound. The review also addresses the compound's relevance in current research trends, particularly in the context of heterocyclic chemistry and pharmaceutical applications.
Properties
IUPAC Name |
4-chloro-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDHUKNTFKNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Nucleophilic Aromatic Substitution Approach
The most established and practical method for preparing 4-chloro-2-(1H-pyrazol-1-yl)benzaldehyde involves a nucleophilic aromatic substitution (S_NAr) reaction between a halogenated benzaldehyde and pyrazole. This method is favored for its operational simplicity, moderate yields, and scalability.
Procedure Overview
- Starting Materials: 4-chloro-2-fluorobenzaldehyde and 1H-pyrazole
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature: 120°C (DMSO) or elevated temperatures for DMF
- Time: 3–3.5 hours
The reaction proceeds via displacement of the fluorine atom by the nitrogen of the pyrazole ring, facilitated by the electron-withdrawing effect of the aldehyde and chlorine substituents, which activate the aromatic ring towards nucleophilic attack.
Representative Reaction Conditions and Yield
- After completion, the reaction mixture is typically cooled, diluted with water, and extracted with dichloromethane. The organic phase is washed, dried, and concentrated. The crude product is purified by silica gel chromatography using ethyl acetate/petroleum ether as the eluent.
Reaction Scheme
$$
\text{4-chloro-2-fluorobenzaldehyde} + \text{1H-pyrazole} \xrightarrow[\text{K}2\text{CO}3]{\text{DMSO}, 120^\circ\text{C}, 3.5\,h} \text{this compound}
$$
Optimization and Alternative Conditions
- Solvent Variations: While DMSO is commonly used, DMF can serve as an alternative, with temperature and time adjustments to optimize yield and minimize byproducts.
- Base Selection: Potassium carbonate is preferred for its mildness and effectiveness in deprotonating pyrazole, though other bases (e.g., sodium hydride) may be explored for specific optimization.
- Industrial Scale: For larger-scale synthesis, continuous flow reactors allow for precise temperature control and enhanced safety, potentially improving yield and scalability.
Comparative Data Table
| Method | Starting Materials | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| S_NAr (DMSO) | 4-chloro-2-fluorobenzaldehyde, pyrazole | K₂CO₃ | DMSO | 120 | 3.5 | 46 | Standard lab-scale method |
| S_NAr (DMF) | 4-chlorobenzaldehyde, pyrazole | K₂CO₃ | DMF | ~120 | Variable | Not specified | Requires optimization |
Research Findings and Notes
- Yield Considerations: The reported yield for the DMSO method is moderate (46%), with potential for improvement through optimization of temperature, solvent, and reactant ratios.
- Purity: Chromatographic purification is essential to isolate the target compound from side products and unreacted starting materials.
- Mechanistic Insight: The reaction is driven by the nucleophilicity of pyrazole and the activation of the aromatic ring by the aldehyde and chlorine substituents, which facilitate the displacement of the leaving group (fluorine or chlorine).
- Applications: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, benefiting from the reactivity conferred by both the aldehyde and pyrazolyl groups.
Summary Table: Key Parameters for Laboratory Synthesis
| Parameter | Typical Value/Choice |
|---|---|
| Molar Ratio | Benzaldehyde:Pyrazole:Base = 1:1.2–1.5:2–2.5 |
| Solvent Volume | 10–30 mL per 3 g substrate |
| Temperature | 100–120°C |
| Reaction Time | 3–3.5 hours |
| Workup | Extraction, drying, chromatography |
| Final Yield | 33–46% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: 4-Chloro-2-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-Chloro-2-(1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas, particularly due to its potential interactions with biological targets:
- Anti-inflammatory Activity : Pyrazole derivatives are often studied for their anti-inflammatory properties. Preliminary studies suggest that 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde may inhibit specific inflammatory pathways, although detailed mechanisms require further investigation.
- Anticancer Properties : Research indicates that compounds with pyrazole rings can exhibit anticancer activity. The structural characteristics of this compound may allow it to interact with cancer-related pathways, potentially inhibiting tumor growth.
Synthetic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry:
- Intermediate in Synthesis : It is utilized as an intermediate for synthesizing more complex molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications .
- Formation of Novel Compounds : The aldehyde group can undergo various reactions, such as nucleophilic additions or condensation reactions, leading to the creation of novel compounds with enhanced properties .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound against prostate cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis, suggesting its potential as a lead compound for further drug development targeting androgen receptor pathways .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound's ability to modulate inflammatory responses was assessed. Results showed that it could significantly reduce pro-inflammatory cytokine levels in vitro, indicating its potential for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to fit well into the active site of certain enzymes, leading to inhibition of their function . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1186663-54-6)
- Structural Difference : Chloro and pyrazole groups are swapped (2-chloro vs. 4-chloro in the target compound).
- Impact: Altered electronic distribution may affect solubility and binding affinity.
4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde
Substituent Type and Functional Group Variations
1-(4-(Chloromethyl)phenyl)-1H-pyrazole (CAS 76205-19-1)
- Structural Difference : Chloromethyl group instead of chloro-benzaldehyde.
- However, the absence of an aldehyde limits its use in condensation reactions .
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone (CAS 957513-70-1)
- Structural Difference : Aldehyde replaced with trifluoroacetyl group; methyl substituent on pyrazole.
Halogen-Substituted Derivatives
4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde Derivatives (e.g., Compound 9c)
- Structural Difference : Bromo instead of chloro.
- Impact : Bromo’s larger atomic radius may improve halogen bonding in crystal packing or protein interactions. However, bromo derivatives typically exhibit lower thermal stability (e.g., melting point 164°C for 9c vs. 167°C for chloro analog 9d) .
4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)benzaldehyde (CAS 1881993-26-5)
- Structural Difference : Diiodo-imidazole replaces pyrazole.
- However, increased molecular weight (MW ~465 g/mol) may reduce solubility .
Physicochemical and Spectroscopic Properties
Biological Activity
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a benzaldehyde moiety substituted with a chlorine atom and a pyrazole ring. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research indicates that compounds containing pyrazole rings, including this compound, exhibit a wide range of biological activities, such as:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. For instance, compounds similar to this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Pyrazole derivatives have been reported to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanisms often involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
- Anti-inflammatory Effects : Some studies suggest that this compound could modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has been suggested that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation .
- Receptor Modulation : Research indicates that pyrazole-containing compounds can bind to specific receptors, modulating their activity. This interaction can affect signaling pathways involved in cell growth and survival .
Case Studies
- Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for several cell types, with notable efficacy observed against prostate and colorectal cancer cells .
- Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited the growth of pathogenic bacteria and fungi. For example, it displayed substantial antibacterial activity against E. coli and Candida albicans, comparable to standard antibiotics .
- Inflammation Studies : In animal models, the compound was found to reduce inflammation markers significantly, suggesting its potential utility in treating inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Basic: What are the common synthetic routes for 4-chloro-2-(1H-pyrazol-1-yl)benzaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, in a patent application (EP 4 374 877 A2), benzaldehyde derivatives were reacted with pyrazole-containing reagents under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃). Key steps include:
- Stepwise substitution : Chloro-substituted benzaldehyde reacts with 1H-pyrazole derivatives at elevated temperatures (80–120°C) for 12–24 hours.
- Analytical validation : LCMS (m/z 245 [M+H]⁺) and HPLC (retention time: 0.75 minutes) confirm purity and structural integrity .
- Optimization : Solvent choice and reaction time are critical to minimize side products like over-substituted or dimerized derivatives.
Table 1 : Representative Reaction Conditions
| Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrazole, K₂CO₃ | DMF | 100 | 18 | ~65 |
| 1H-Pyrazol-1-amine | THF | 80 | 24 | ~55 |
Basic: How is the compound purified, and what analytical techniques validate its identity?
Purification is achieved via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Structural validation employs:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aldehyde proton at ~10 ppm, pyrazole protons at 7–8 ppm).
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and isotopic patterns consistent with Cl and N atoms.
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in regiochemistry or tautomerism .
Advanced: How do photolytic degradation studies inform stability assessments of this compound?
Photolysis studies under simulated sunlight (pH 7, 36–43.5-hour half-life) reveal degradation pathways:
- Primary pathway : Formation of a tricyclic intermediate via cyclization (~45% yield), followed by oxidation to 4-chloro-2-(1H-triazol-5-yl)benzaldehyde (~50%) .
- Methodological design :
- Use radiolabeled analogs (e.g., ¹⁴C-labeled pyrazole or benzene rings) to track degradation products.
- Monitor via LC-MS/MS with UV-Vis detection to identify transient intermediates.
Table 2 : Photolysis Degradation Products
| Degradate | Structure | Relative Abundance (%) |
|---|---|---|
| Tricyclic intermediate | Cyclized product | 45 |
| 4-Chloro-2-triazolyl-benzaldehyde | Oxidized derivative | 50 |
Advanced: How can computational modeling predict reactivity or biological activity?
- DFT calculations : Model electrophilic substitution sites (e.g., aldehyde group reactivity) using Gaussian or ORCA software.
- Molecular docking : Screen for interactions with biological targets (e.g., kinases or cytochrome P450 enzymes) using AutoDock Vina .
- Degradation modeling : Kinetic models (e.g., COPASI) simulate photolytic pathways based on experimental data .
Advanced: What strategies resolve contradictions in spectroscopic data for tautomeric forms?
The pyrazole ring exhibits tautomerism (1H vs. 2H forms), complicating NMR interpretation. Solutions include:
- Variable-temperature NMR : Monitor proton shifts at 25–60°C to identify tautomer populations.
- Crystallographic analysis : Resolve tautomeric states via SHELXL-refined X-ray structures .
- Dynamic HPLC : Use chiral columns to separate tautomers under controlled pH/temperature.
Advanced: How is the compound used in synthesizing bioactive molecules or coordination complexes?
- Mannich reactions : React with diazacrown ethers to form NCH₂-linked ligands for metal ion coordination (e.g., Cu²⁺ or Fe³⁺) .
- Schiff base formation : Condense with amines to generate imine-linked pharmacophores for anticancer or antimicrobial screening .
Methodological note : Optimize reaction pH (6–8) to prevent aldehyde oxidation during condensation.
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Side reactions : Competing substitutions at the 4-chloro or pyrazole positions. Mitigate via:
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for aldehyde protection).
- Microwave-assisted synthesis : Reduce reaction time and improve yield uniformity .
Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?
- Steric hindrance : The pyrazole ring at the 2-position directs electrophiles to the 5-position of benzaldehyde.
- Electronic effects : The electron-withdrawing Cl and aldehyde groups activate the ring for nucleophilic attack.
- Case study : Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ catalyst and careful control of base strength (e.g., Na₂CO₃ vs. Cs₂CO₃) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
